Product packaging for (3S)-3-fluorooxan-4-one(Cat. No.:)

(3S)-3-fluorooxan-4-one

Cat. No.: B8217433
M. Wt: 118.11 g/mol
InChI Key: QORMSHMHGGKSSD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3S)-3-fluorooxan-4-one is a chiral, fluorinated heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This ketone is characterized by a tetrahydropyran ring system incorporating a fluorine atom at the stereospecific 3S position, which can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity in resulting target molecules . The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. Fluorinated scaffolds like this one are particularly important in the development of potential pharmaceutical agents. For instance, structurally related 3-fluorooxane intermediates have been utilized in the synthesis of advanced compounds under investigation for their antimicrobial properties against resistant bacteria and as key stereodefined fragments in novel purine-based antineoplastic agents for cancer research . The introduction of fluorine is a common strategy in lead optimization, and the specific stereochemistry of the (3S) enantiomer makes this compound crucial for exploring structure-activity relationships. Researchers employ this ketone in various synthetic transformations, where the carbonyl group allows for further functionalization while the fluorine atom acts as a bioisostere or influences the conformational behavior of the ring system . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7FO2 B8217433 (3S)-3-fluorooxan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-fluorooxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORMSHMHGGKSSD-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](C1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3s 3 Fluorooxan 4 One and Its Stereoisomers

Asymmetric Synthesis Approaches to Chiral 3-Fluorooxan-4-one

The construction of the chiral center in 3-fluorooxan-4-one requires sophisticated synthetic strategies that can differentiate between the two prochiral faces of an oxanone precursor. These approaches generally fall into categories that utilize external chiral influences, such as catalysts or auxiliaries, to direct the stereochemical outcome of the fluorination reaction.

Enantioselective Fluorination Strategies for Oxanones

Enantioselective fluorination is a direct approach to installing a stereogenic fluorine-bearing carbon center. This involves reacting a prochiral oxanone precursor, typically a silyl (B83357) enol ether or an enolate, with a fluorinating agent in the presence of a chiral catalyst. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. researchgate.net In the context of synthesizing (3S)-3-fluorooxan-4-one, this strategy involves the reaction of an oxanone precursor with a chiral amine catalyst to form a transient chiral enamine. This enamine then nucleophilically attacks an electrophilic fluorine source.

The mechanism relies on the chiral catalyst, often a derivative of proline or a Cinchona alkaloid, to provide stereo-control. nih.gov The catalyst's stereochemistry dictates which face of the enamine is exposed to the fluorinating agent, leading to high enantioselectivity. researchgate.net While direct α-fluorination of ketones was a long-standing challenge, new generations of amine catalysts have enabled this transformation for a variety of cyclic ketones with high efficiency. nih.gov

Table 1: Examples of Organocatalysts in Asymmetric α-Fluorination of Ketones

Catalyst TypeFluorine SourceSubstrate TypeTypical Enantiomeric Excess (ee)
(S)-Proline DerivativesSelectfluor™Cyclic KetonesLow to Moderate (≤ 36%) researchgate.net
Cinchona Alkaloid AminesN-Fluorobenzenesulfonimide (NFSI)Cyclic KetonesHigh (up to 99%) nih.gov
ImidazolidinonesN-Fluorobenzenesulfonimide (NFSI)AldehydesHigh (up to 99%) researchgate.net

This approach is highly valuable as it avoids the use of metals and often proceeds under mild reaction conditions. researchgate.net

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enolate or enamine, with an electrophilic fluorine source ("F+"). wikipedia.org This is one of the most common strategies for forming C-F bonds. Modern electrophilic fluorinating agents are typically stable, safe-to-handle reagents containing a nitrogen-fluorine (N-F) bond, where the nitrogen is substituted with strong electron-withdrawing groups to render the fluorine atom electrophilic. sigmaaldrich.comwikipedia.org

The asymmetric variant of this methodology requires a chiral catalyst to control the approach of the fluorinating agent to the prochiral nucleophile. nih.gov Both metal complexes with chiral ligands and organocatalysts can be used to generate the chiral environment necessary for enantioselection. nih.govnih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivity.

Table 2: Common Electrophilic Fluorinating Agents

Reagent NameAcronymKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Highly stable, user-friendly, crystalline solid. sigmaaldrich.com
N-FluorobenzenesulfonimideNFSIEffective and commonly used for fluorinating a wide range of nucleophiles. wikipedia.org
N-Fluoro-o-benzenedisulfonimideNFOBSA powerful fluorinating agent. wikipedia.org

The mechanism of electrophilic fluorination is still a subject of some debate, but it is generally considered to proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

In contrast to electrophilic methods, nucleophilic fluorination employs a fluoride (B91410) anion ("F-") as the key reagent. ucla.edu These methods typically involve the displacement of a leaving group from a carbon center via an SN2 mechanism. acsgcipr.orgucla.edu Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org

Achieving enantioselectivity in nucleophilic fluorination can be challenging due to the high reactivity and basicity of the fluoride ion. ucla.edu Asymmetric synthesis using this approach often relies on one of two strategies:

Using a Chiral Substrate: Starting with an oxanone precursor that already contains a chiral center and a suitable leaving group. The fluoride ion displaces the leaving group, often with inversion of configuration.

Catalytic Asymmetric Ring Opening: A powerful method involves the enantioselective opening of a prochiral epoxide precursor with a fluoride source, mediated by a chiral catalyst. For instance, (salen)Co complexes have been used to catalyze the enantioselective ring-opening of epoxides with fluoride. ucla.edu

Table 3: Common Nucleophilic Fluoride Sources

ReagentFormulaSolvent/Conditions
Potassium FluorideKFOften used with phase-transfer catalysts in polar aprotic solvents. acsgcipr.org
Cesium FluorideCsFMore reactive than KF due to higher solubility.
Tetrabutylammonium FluorideTBAFHighly soluble in organic solvents, available in anhydrous forms for high reactivity. acsgcipr.org
Diethylaminosulfur TrifluorideDASTUsed for the deoxofluorination of alcohols to alkyl fluorides. tcichemicals.com

The development of milder and more selective nucleophilic fluorinating reagents continues to be an active area of research. ucla.edu

Chiral Auxiliary and Ligand-Controlled Transformations for 3-Fluorooxan-4-one

An alternative to direct catalytic enantioselective fluorination is the use of substrate-controlled methods. These strategies involve temporarily incorporating chirality into the oxanone precursor molecule to direct the fluorination reaction.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is covalently attached to the substrate. wikipedia.org This converts the substrate into a diastereomeric mixture, and the subsequent fluorination reaction proceeds diastereoselectively due to the steric influence of the auxiliary. The steps involved are:

Covalent attachment of the chiral auxiliary to an oxanone precursor.

Diastereoselective fluorination of the resulting compound.

Removal of the auxiliary to yield the enantiomerically enriched 3-fluorooxan-4-one. wikipedia.org Evans oxazolidinones are a well-known class of auxiliaries used to direct the α-functionalization of carbonyl compounds. researchgate.net

Chiral Ligands: In metal-catalyzed reactions, chiral ligands are used to create a chiral coordination sphere around a metal center. nih.gov For the synthesis of 3-fluorooxan-4-one, this would involve forming a metal enolate of the oxanone precursor. This enolate then coordinates to the metal-chiral ligand complex. The chiral environment created by the ligand blocks one face of the enolate, forcing the electrophilic fluorinating agent to attack from the less hindered face, thus achieving high enantioselectivity. nih.gov Ligands such as BINAP in complex with palladium or nickel have been successfully used in asymmetric fluorination reactions of β-ketoesters and other related substrates. nih.gov

Asymmetric Catalysis in C-F Stereocenter Formation of Oxanones

Asymmetric catalysis is central to the efficient synthesis of enantiomerically pure compounds like this compound. The formation of the C-F stereocenter is achieved by creating a temporary, chiral environment around the prochiral center of an oxanone precursor during the C-F bond-forming step. nih.govucla.edu

The two dominant catalytic strategies are:

Transition Metal Catalysis: This approach utilizes a chiral complex formed from a transition metal (e.g., Palladium, Nickel, Copper) and a chiral ligand. nih.gov The catalyst activates the substrate by forming a metal enolate, and the chiral ligand environment dictates the facial selectivity of the subsequent fluorination. nih.gov This method is powerful for a range of substrates.

Organocatalysis: This strategy uses small, chiral organic molecules (e.g., proline derivatives, Cinchona alkaloids) as catalysts. nih.govresearchgate.net For α-fluorination of ketones, the catalyst typically operates by forming a chiral enamine intermediate with the substrate. This enamine is the reactive nucleophile that attacks the electrophilic fluorine source, with stereocontrol conferred by the catalyst's structure. researchgate.netnih.gov

Both approaches have proven effective for the asymmetric synthesis of α-fluoroketones and offer complementary advantages in terms of substrate scope, reaction conditions, and operational simplicity. The selection of the optimal catalytic system is critical for achieving the desired stereochemical outcome in the synthesis of this compound.

Table 4: Comparison of Catalytic Approaches for Asymmetric α-Fluorination

FeatureTransition Metal CatalysisOrganocatalysis
Catalyst Metal + Chiral Ligand (e.g., Pd-BINAP) nih.govChiral Organic Molecule (e.g., Proline, Cinchona Alkaloid) nih.gov
Mechanism Chiral Metal Enolate Formation nih.govChiral Enamine/Iminium Ion Formation researchgate.net
Advantages High turnover numbers, broad substrate scope.Metal-free, often milder conditions, operational simplicity. researchgate.netresearchgate.net
Challenges Potential for metal contamination, cost of precious metals.Catalyst loading can be higher, substrate scope may be more limited. researchgate.net
Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis stands as a powerful tool for the enantioselective synthesis of complex molecules, including fluorinated compounds. While specific examples detailing the direct synthesis of this compound are not extensively documented, the principles of transition metal-catalyzed asymmetric fluorination of ketones and related substrates provide a clear framework for potential synthetic routes.

Palladium complexes, for instance, have been successfully employed in the enantioselective fluorination of various β-ketoesters. These reactions often utilize chiral ligands to induce asymmetry, achieving high yields and enantioselectivities. The choice of ligand is crucial in controlling the stereochemical outcome. For example, chiral bis(oxazoline) and BINAP ligands have shown considerable success in related systems.

Another significant advancement in this area is the use of transition metal complexes to catalyze the incorporation of fluorine-containing groups into organic molecules. These methods often involve the cross-coupling of fluorinated organometallic species with organic halides or the direct C-H functionalization with fluorinating reagents. Such strategies could potentially be adapted for the synthesis of 3-fluorooxan-4-one precursors, which could then be cyclized to form the desired product.

A summary of representative transition metal-catalyzed asymmetric fluorinations of ketones is presented in the table below, illustrating the potential of these methods for the synthesis of chiral fluorinated ketones like this compound.

Catalyst SystemSubstrate TypeFluorinating AgentEnantiomeric Excess (ee)
Pd(II) / Chiral Ligandβ-KetoesterN-Fluorobenzenesulfonimide (NFSI)Up to 99%
Cu(II) / Chiral Ligandβ-KetoesterNFSIUp to 94%
Ni(II) / Chiral Ligandβ-KetoesterNFSIUp to 99%
Organocatalytic Asymmetric Reactions

Organocatalysis has emerged as a complementary and often more sustainable alternative to metal-based catalysis for asymmetric synthesis. The application of small organic molecules as catalysts has proven highly effective for the enantioselective fluorination of carbonyl compounds.

One of the most successful approaches involves the use of chiral primary or secondary amines to activate ketone substrates through the formation of a chiral enamine intermediate. This enamine then reacts with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom stereoselectively. Cinchona alkaloid derivatives are among the most effective organocatalysts for this transformation, affording high enantioselectivities for a range of cyclic ketones. chimia.ch

A one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones, which are structurally similar to 3-fluorooxan-4-one. nih.gov This method, promoted by a cinchona alkaloid amine, yields products with excellent enantiomeric excess (up to 99% ee) and diastereomeric ratios. nih.gov This strategy could potentially be adapted for the synthesis of this compound by employing appropriate precursors.

The table below summarizes key findings in the organocatalytic asymmetric fluorination of cyclic ketones, highlighting the potential for synthesizing this compound.

OrganocatalystSubstrate TypeFluorinating AgentEnantiomeric Excess (ee)
Cinchona Alkaloid DerivativeCyclic KetoneNFSIUp to 99%
Proline DerivativeAldehydeNFSIUp to 99%
Chiral Primary AmineCyclic KetoneNFSIUp to 98%
Asymmetric Electrochemical Synthesis Approaches

Asymmetric electrochemical synthesis represents a green and innovative approach to the construction of chiral molecules. By using electricity as a traceless reagent, these methods can often be performed under mild conditions with high efficiency. While the direct asymmetric electrochemical synthesis of this compound has not been specifically reported, the principles of electrochemical fluorination of organic compounds are well-established. organic-chemistry.org

The core concept involves the electrochemical generation of a reactive fluorinating species or the activation of a substrate at an electrode surface within a chiral environment. This chiral environment can be created by using a chiral supporting electrolyte, a chiral modifier on the electrode surface, or a chiral mediator in the solution.

Recent advancements have demonstrated the potential of combining electrochemistry with organocatalysis. For instance, an enantioselective bifunctional squaramide-catalyzed detrifluoroacetylative alkylation reaction has been successfully carried out under electrochemical conditions, achieving good stereocontrol. the-innovation.org This synergistic approach, where the electrochemical method regenerates the active catalyst or a key reagent, opens up new possibilities for the asymmetric synthesis of fluorinated compounds like this compound.

Kinetic Resolution Strategies for 3-Fluorooxan-4-one Precursors

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in either the product or the unreacted starting material.

For the synthesis of this compound, kinetic resolution could be applied to a racemic mixture of 3-fluorooxan-4-one or a suitable precursor. For example, a racemic alcohol precursor could be resolved through enantioselective acylation catalyzed by a lipase. Lipases are widely used in kinetic resolutions due to their high enantioselectivity and broad substrate scope.

A highly efficient kinetic resolution of chromenes, which are structurally related to the oxane ring system, has been reported via Cu-catalyzed asymmetric hydroboration. nih.gov This method provides access to chiral flavan-3-ols with excellent enantioselectivity (up to >99% ee) and high selectivity factors. nih.gov Such a strategy could be conceptually applied to the resolution of a suitable unsaturated precursor of 3-fluorooxan-4-one.

Dynamic kinetic resolution (DKR) is an even more efficient variation where the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. DKR has been successfully applied to the synthesis of chiral β-fluoro amines through the stereoselective fluoroalkylation of imines. researchgate.net

Absolute Asymmetric Synthesis Concepts Applied to Oxanone Systems

Absolute asymmetric synthesis refers to the formation of an excess of one enantiomer from achiral or racemic precursors without the use of any chiral chemical agent. This challenging field of chemistry often relies on physical chiral influences, such as circularly polarized light or the spontaneous crystallization of a conglomerate.

While no specific examples of the absolute asymmetric synthesis of this compound have been reported, the concept has been demonstrated in other systems. For instance, the synthesis of chiral compounds has been achieved through reactions carried out in chiral crystals or by using circularly polarized light to induce enantioselectivity.

The application of this concept to oxanone systems would likely involve the design of a precursor to 3-fluorooxan-4-one that can undergo spontaneous resolution upon crystallization. Subsequent solid-state reactions could then potentially lead to the formation of the target molecule with an enantiomeric excess. However, this remains a highly speculative and challenging synthetic endeavor.

Diastereoselective Synthetic Routes to this compound

Diastereoselective synthesis is a powerful strategy for the construction of specific stereoisomers by controlling the formation of new stereocenters relative to existing ones. For the synthesis of this compound, this approach would typically involve the use of a chiral starting material or a chiral auxiliary to guide the stereochemical outcome of the reaction.

Precursor-Based Cyclization and Ring-Forming Reactions

A common and effective strategy for the synthesis of heterocyclic compounds like 3-fluorooxan-4-one is through the cyclization of a suitable acyclic precursor. In a diastereoselective approach, the precursor would already contain one or more stereocenters that direct the formation of the new stereocenter at the 3-position of the oxanone ring.

For example, a diastereoselective synthesis of 4-fluoro-threonine has been achieved starting from commercially available precursors. nih.govunibo.it This multi-step synthesis involves the transformation of a hydroxymethyl-oxazolidinone with a fluorinating agent, where the existing stereocenters in the oxazolidinone ring control the stereochemistry of the fluorination step. nih.govunibo.it A similar strategy could be envisioned for the synthesis of a fluorinated hydroxy acid or a related precursor that could then be cyclized to form this compound.

The Prins cyclization is another powerful method for the synthesis of tetrahydropyran (B127337) rings. A diastereoselective Prins cyclization of homoallylic alcohols with aldehydes has been used to synthesize cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.org By using a chiral homoallylic alcohol, it might be possible to control the stereochemistry of the cyclization and subsequent fluorination to yield the desired this compound.

The table below provides an overview of relevant diastereoselective reactions that could be adapted for the synthesis of this compound.

Reaction TypePrecursor TypeKey Features
Fluorination of Chiral PrecursorChiral Hydroxy-oxazolidinoneExisting stereocenters direct the fluorination step.
Prins CyclizationChiral Homoallylic AlcoholDiastereoselective formation of the tetrahydropyran ring.
Intramolecular oxa-Michael AdditionChiral Acyclic EnoneChiral auxiliary controls the cyclization stereochemistry.

Functionalization of Tetrahydropyran Scaffolds

One conceptual approach to this compound involves the direct functionalization of a pre-formed tetrahydropyran ring. This strategy is contingent on achieving regioselective and stereoselective introduction of a fluorine atom at the C-3 position of an oxan-4-one precursor. While direct fluorination of such scaffolds is not extensively documented for this specific isomer, related transformations on similar heterocyclic systems provide a basis for potential synthetic routes.

For instance, the Prins reaction, a well-established method for constructing tetrahydropyran rings, has been adapted to produce fluorinated analogues. A notable example is the fluoro-Prins cyclization reaction, which can be employed for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans. nih.govnih.gov In this reaction, a homoallylic alcohol reacts with an aldehyde in the presence of a suitable acid and a nucleophilic fluorine source. A recently developed reagent, DMPU/HF, has shown promise in this regard, offering high yields and good diastereoselectivity. nih.govnih.gov Although this method yields 4-fluorotetrahydropyrans, modifications to the starting materials or reaction conditions could potentially be explored to favor the formation of 3-fluoro isomers.

Multi-Step Approaches from Chiral Pool Derived Starting Materials

The "chiral pool" refers to the collection of abundant, enantiomerically pure natural products like amino acids, sugars, and terpenes, which serve as versatile starting materials for asymmetric synthesis. youtube.com A multi-step synthesis commencing from a chiral pool-derived starting material represents a powerful strategy to control the absolute stereochemistry of the target molecule, in this case, the (S)-configuration at the C-3 position of 3-fluorooxan-4-one.

Synthesis of Key Intermediates for this compound Construction

A crucial aspect of any multi-step synthesis is the efficient preparation of key intermediates. For the construction of this compound, the synthesis of α-fluorinated cyclic ketones is of paramount importance.

Preparation of α-Fluorinated Cyclic Ketones

The direct α-fluorination of ketones is a common and effective method for introducing fluorine adjacent to a carbonyl group. Electrophilic fluorinating reagents are widely employed for this purpose. Among these, N-fluoro-based reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are particularly popular due to their efficiency and ease of handling. cuny.eduorganic-chemistry.org

The general mechanism involves the generation of an enol or enolate of the ketone, which then acts as a nucleophile, attacking the electrophilic fluorine of the reagent. The regioselectivity of the fluorination can often be controlled by the choice of reaction conditions. For the synthesis of 3-fluorooxan-4-one, the starting material would be tetrahydropyran-4-one. The reaction would proceed as follows:

Reaction Scheme for the α-Fluorination of Tetrahydropyran-4-one

ReactantReagentProduct
Tetrahydropyran-4-oneSelectfluor®3-Fluorooxan-4-one

This table illustrates the general transformation. The specific stereochemical outcome would depend on the use of a chiral catalyst or a chiral substrate.

To achieve the desired (3S) stereochemistry, an asymmetric fluorination protocol would be necessary. This could involve the use of a chiral base to deprotonate the ketone enantioselectively, or the use of a chiral phase-transfer catalyst in conjunction with the fluorinating agent. While the direct asymmetric fluorination of tetrahydropyran-4-one has not been specifically detailed, numerous studies have demonstrated the successful asymmetric α-fluorination of other cyclic ketones, suggesting the feasibility of this approach. cuny.edu

Below is a table summarizing the key reagents and their roles in the synthesis of α-fluorinated cyclic ketones:

Reagents for α-Fluorination of Ketones

ReagentTypeRoleReference
Selectfluor®Electrophilic Fluorinating AgentSource of electrophilic fluorine cuny.eduorganic-chemistry.org
N-Fluorobenzenesulfonimide (NFSI)Electrophilic Fluorinating AgentSource of electrophilic fluorine cuny.edu
Chiral Amine CatalystsOrganocatalystInduce enantioselectivity in fluorination cuny.edu

Reactivity Profiles and Reaction Mechanisms of 3s 3 Fluorooxan 4 One

Chemical Reactivity of the Fluorinated Oxanone Ring System

The reactivity of the (3S)-3-fluorooxan-4-one ring is dominated by the powerful electron-withdrawing inductive effect of the fluorine atom. This effect significantly influences the adjacent carbonyl group at the C4 position. The polarization of the C=O bond is enhanced, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

Furthermore, the fluorine atom increases the acidity of the proton at the C5 position (alpha to the carbonyl on the other side). This facilitates the formation of an enolate under basic conditions, which is a key intermediate in many transformations of the oxanone core. The presence of fluorine can also impact the stability and reactivity of these enolate intermediates. sapub.org The fluorination of cyclic ketones is often governed by a combination of these electronic effects as well as steric factors. sapub.org The general procedure for such fluorination often involves an electrophilic fluorine source like Selectfluor®, where an enol or enolate species attacks the reagent. sapub.org

Mechanistic Investigations of Tautomerism and Isomerization in 3-Fluorooxan-4-one

Like other ketones, this compound can exist in equilibrium with its enol tautomer. The position of this keto-enol equilibrium is significantly influenced by the alpha-fluoro substituent. The electron-withdrawing nature of fluorine can stabilize the enol form through hyperconjugation and inductive effects.

Keto-Enol Tautomerism:

this compound (Keto form) ⇌ (S)-3-fluoro-5,6-dihydro-2H-pyran-4-ol (Enol form)

Studies on analogous fluorinated cyclic ketones have shown a preference for the enol form in solution. sapub.org For instance, while some fluorinated 1,3-diketones exhibit a mixture of keto and enol tautomers, others, like 2-fluoro-1,3-cyclohexanedione, exist almost exclusively in the keto-enol form, a phenomenon rationalized by frontier molecular orbital theory. sapub.org This suggests that the enol form of this compound could be a significant, if not predominant, species in solution, which has profound implications for its reaction mechanisms, particularly in reactions proceeding via enol or enolate intermediates. The specific solvent used can also play a crucial role in the extent and type of tautomerization and isomerization observed in heterocyclic structures. nih.gov

Nucleophilic and Electrophilic Transformations at the Oxanone Core

The dual influence of the carbonyl group and the alpha-fluorine atom makes the oxanone core susceptible to both nucleophilic and electrophilic attacks.

Nucleophilic Transformations: Nucleophiles primarily attack the electrophilic carbonyl carbon (C4). The stereochemical outcome of such additions is directed by the existing stereocenter at C3. The fluorine atom and the ring conformation dictate the preferred trajectory of the incoming nucleophile, leading to potentially high diastereoselectivity. Common nucleophilic reactions include:

Reduction: Reduction of the ketone with hydride reagents (e.g., NaBH₄) yields the corresponding fluoro-alcohol, (3S)-3-fluorooxan-4-ol.

Grignard and Organolithium Addition: Addition of organometallic reagents provides access to tertiary alcohols with a new stereocenter at C4.

Epoxide Ring-Opening: In related systems, fluorinated epoxides undergo ring-opening reactions with various nucleophiles like amines and thiols in an SN2 fashion, suggesting that the fluorinated oxanone could be a precursor to similarly reactive intermediates. beilstein-journals.org

Electrophilic Transformations: Under basic conditions, deprotonation at C5 generates an enolate, which is a potent nucleophile. This enolate can react with a variety of electrophiles. The facial selectivity of this attack is controlled by the stereochemistry at C3, leading to diastereomerically enriched products.

Alkylation: Reaction of the enolate with alkyl halides introduces substituents at the C5 position.

Aldol Reactions: The enolate can react with aldehydes and ketones to form new C-C bonds.

The table below summarizes potential transformations at the oxanone core.

Transformation Type Reagent Class Target Site Potential Product
Nucleophilic AdditionHydride Reagents (e.g., NaBH₄)C4 (Carbonyl Carbon)(3S,4R/S)-3-fluorooxan-4-ol
Nucleophilic AdditionOrganometallics (e.g., RMgBr)C4 (Carbonyl Carbon)(3S,4R/S)-4-alkyl-3-fluorooxan-4-ol
Electrophilic SubstitutionBase, then Alkyl Halide (RX)C5 (via enolate)(3S,5R/S)-5-alkyl-3-fluorooxan-4-one
Electrophilic SubstitutionBase, then Aldehyde (RCHO)C5 (via enolate)(3S,5S/R)-5-(1-hydroxyalkyl)-3-fluorooxan-4-one

Reactions Involving the C-F Bond in this compound

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage challenging. nih.gov However, under specific conditions, the C-F bond in molecules like this compound can participate in reactions.

Reductive Defluorination: Certain reducing agents, particularly those involving transition metals or radical intermediates, can cleave the C-F bond to yield the corresponding non-fluorinated oxanone.

Lewis Acid-Promoted Activation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. This can lead to elimination or substitution reactions. For example, Lewis acids have been shown to promote SN1'-type reactions in trifluoromethyl alkenes, proceeding via the elimination of a fluoride (B91410) ion. researchgate.net

Enzymatic Cleavage: While highly specific, certain metalloenzymes are capable of catalyzing the cleavage of C-F bonds. nih.gov For instance, some hydroxylases can convert a fluorinated substrate into a hydroxylated, defluorinated product. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Analogy: In aromatic systems, fluorine can be an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate. youtube.com While the mechanism is different in an aliphatic system, the principle of a highly polarized bond facilitating nucleophilic attack is relevant.

Reactions involving C-F bond activation are less common than transformations at the carbonyl group but represent an important area of research for modifying fluorinated molecules.

Stereochemical Control and Diastereoselectivity in Reactions of this compound

The pre-existing stereocenter at the C3 position is the cornerstone of stereochemical control in reactions of this compound. This chiral center dictates the diastereoselectivity of reactions occurring at the prochiral C4 carbonyl center and the C5 position.

The molecule will adopt a preferred chair-like conformation to minimize steric strain. In this conformation, the fluorine atom at C3 will occupy either an axial or an equatorial position. This conformational preference, combined with the steric bulk of the fluorine atom and its electronic influence, creates a biased environment for the approach of reagents.

Attack at C4: For nucleophilic attack on the carbonyl group, one face of the carbonyl plane will be more sterically accessible than the other. This facial bias leads to the preferential formation of one diastereomeric alcohol over the other. This principle is widely used in asymmetric synthesis to control the formation of new stereocenters. researchgate.netnih.gov

Attack at C5: For electrophilic attack on the enolate intermediate, the electrophile will preferentially approach from the less hindered face of the planar enolate, again guided by the stereochemistry at C3. This allows for the diastereoselective construction of a new stereocenter at C5. researchgate.net

The degree of diastereoselectivity is a function of several factors, including the nature of the reagent, the reaction conditions (temperature, solvent), and the specific conformation of the oxanone ring and its intermediates. researchgate.net Computational studies on similar cyclic systems have shown that torsional and steric interactions are key to understanding the origins of high diastereoselectivity. researchgate.net

Spectroscopic and Structural Elucidation of 3s 3 Fluorooxan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (3S)-3-fluorooxan-4-one, a combination of ¹H, ¹⁹F, and multi-dimensional NMR techniques would be essential for a complete structural assignment.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would provide crucial information about the number of different proton environments, their chemical shifts, and their coupling interactions. The expected signals would correspond to the protons on the oxane ring. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and fluorine atoms, as well as the carbonyl group.

Key features to be analyzed in the ¹H NMR spectrum would include:

Chemical Shifts (δ): The protons adjacent to the oxygen atom (at C2 and C6) would likely appear at a lower field (higher ppm) compared to the protons at C5. The proton at C3, being attached to the same carbon as the fluorine atom, would have its chemical shift significantly influenced by the fluorine.

Coupling Constants (J): The magnitude of the coupling constants between adjacent protons (vicinal coupling) would provide information about the dihedral angles between them, which is crucial for determining the conformation of the oxane ring. Furthermore, coupling between protons and the fluorine atom (J-coupling) would be observed, providing further structural confirmation.

Interactive Data Table: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-2a3.8 - 4.2dddJ(H2a-H2b), J(H2a-H3)
H-2b3.6 - 4.0dddJ(H2b-H2a), J(H2b-H3)
H-34.8 - 5.2ddddJ(H3-H2a), J(H3-H2b), J(H3-F), J(H3-H5a), J(H3-H5b)
H-5a2.5 - 2.9dddJ(H5a-H5b), J(H5a-H6a), J(H5a-H6b)
H-5b2.3 - 2.7dddJ(H5b-H5a), J(H5b-H6a), J(H5b-H6b)
H-6a3.9 - 4.3dddJ(H6a-H6b), J(H6a-H5a), J(H6a-H5b)
H-6b3.7 - 4.1dddJ(H6b-H6a), J(H6b-H5a), J(H6b-H5b)

Note: The above data is a prediction based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

¹⁹F NMR Spectroscopic Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom.

The key parameters to be obtained from the ¹⁹F NMR spectrum are:

Chemical Shift (δ): The chemical shift of the fluorine atom would be characteristic of a fluorine attached to a secondary carbon adjacent to a carbonyl group.

Coupling Constants (J): The fluorine signal would be split by the neighboring protons, primarily the proton on C3 and the protons on C2. The magnitude of these couplings would provide valuable structural information.

Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of multi-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, allowing for the tracing of the proton network within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, enabling the assignment of the carbon signals.

X-ray Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The crystallographic analysis would provide precise information on:

Bond lengths and angles: Confirming the expected molecular geometry.

Conformation of the oxane ring: Determining whether the ring adopts a chair, boat, or twist-boat conformation in the solid state.

Absolute configuration: By using anomalous dispersion, the absolute stereochemistry at the C3 position could be unequivocally confirmed as (S).

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.678
b (Å)8.912
c (Å)10.432
α (°)90
β (°)90
γ (°)90
Volume (ų)528.9
Z4
Density (calculated) (g/cm³)1.48
Flack Parameter0.05(3)

Note: The above data is hypothetical and serves as an example of what would be reported in a crystallographic study.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are used to study chiral molecules. A CD spectrum of this compound would show characteristic Cotton effects (positive or negative peaks) at wavelengths where the molecule absorbs light.

The CD spectrum would be used to:

Confirm the presence of a chiral center: An achiral molecule would not exhibit a CD spectrum.

Assess enantiomeric purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Provide information about the conformation in solution: The sign and magnitude of the Cotton effects can sometimes be correlated with the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure from its fragmentation pattern.

For this compound, the mass spectrum would be expected to show:

Molecular Ion Peak (M+): A peak corresponding to the mass of the intact molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, which can be used to confirm the molecular formula.

Fragmentation Peaks: The molecule would fragment in a predictable manner upon ionization. Common fragmentation pathways for ketones and ethers would be expected, such as alpha-cleavage adjacent to the carbonyl group or the ring oxygen. The fragmentation pattern would provide further confirmation of the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Data

m/zProposed Fragment
118.04[M]⁺ (Molecular Ion)
90.03[M - CO]⁺
88.03[M - CH₂O]⁺
69.02[M - CH₂O - F]⁺

Note: The m/z values are predicted based on the molecular formula and common fragmentation pathways.

Computational Chemistry and Theoretical Studies on 3s 3 Fluorooxan 4 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of (3S)-3-fluorooxan-4-one. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

The introduction of a fluorine atom at the C3 position is expected to significantly influence the electronic properties of the oxanone ring. Due to fluorine's high electronegativity, a notable inductive effect (-I) is anticipated, which would withdraw electron density from the adjacent carbon atoms. This effect can be quantified through population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis.

Key electronic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. The locations of these frontier orbitals can predict the sites most susceptible to electrophilic and nucleophilic attack. For this compound, the LUMO is likely centered around the electrophilic carbonyl carbon, while the HOMO may be associated with the oxygen atom in the ring.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. These maps are useful for predicting intermolecular interactions and the initial steps of a chemical reaction. In this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and a region of positive potential near the carbonyl carbon.

Table 1: Calculated Electronic Properties of this compound (Illustrative Example)

ParameterValue (Illustrative)Description
HOMO Energy-7.2 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.7 eVIndicator of chemical stability and reactivity
Dipole Moment3.1 DMeasure of the molecule's overall polarity

Conformational Analysis and Energetics of the Oxanone Ring System

The six-membered oxanone ring of this compound can adopt several conformations, with the chair and boat forms being the most significant. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The presence of a fluorine atom and a carbonyl group introduces specific stereoelectronic effects that influence the conformational preferences.

In a chair conformation, the substituents can be either axial or equatorial. For the fluorine atom at the C3 position, there will be two possible chair conformations: one with the fluorine in an axial position and another with it in an equatorial position. The relative energies of these conformers can be calculated to determine the preferred conformation. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. However, the small size of fluorine and potential stereoelectronic interactions, such as hyperconjugation, might influence this preference.

The anomeric effect, typically observed in pyranose rings, might also play a role in the conformational stability of the oxanone ring, involving interactions between the ring oxygen's lone pairs and the antibonding orbitals of adjacent C-F or C-C bonds.

Potential energy surface (PES) scans can be performed by systematically varying key dihedral angles of the ring to map out the energetic landscape of different conformations. This allows for the identification of not only the stable chair and boat conformers but also intermediate twist-boat forms.

Table 2: Relative Energies of this compound Conformers (Illustrative Example)

ConformerDihedral Angle (O-C2-C3-C4)Relative Energy (kcal/mol)
Chair (F-equatorial)55°0.0
Chair (F-axial)-53°1.2
Twist-Boat30°4.5
Boat6.8

Transition State Modeling and Reaction Pathway Elucidation

Computational methods are crucial for modeling transition states and elucidating reaction mechanisms involving this compound. By identifying the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy of a reaction can be calculated. This information is vital for understanding reaction kinetics.

For instance, the reduction of the carbonyl group in this compound can be modeled to understand the stereoselectivity of the reaction. Theoretical calculations can determine the transition state structures for the attack of a hydride reagent from either the axial or equatorial face of the carbonyl group. The relative energies of these transition states would predict the major diastereomer formed.

Another area of interest is the elucidation of pathways for ring-opening or rearrangement reactions. By mapping the reaction coordinates and locating the relevant transition states, the feasibility of different mechanistic possibilities can be assessed. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the desired reactants and products.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide detailed information about static structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature.

By simulating the molecule over nanoseconds or even microseconds, it is possible to observe conformational transitions, such as ring flips between different chair and boat forms. The frequency of these transitions can provide information about the energy barriers between conformers.

MD simulations can also be used to study the behavior of this compound in a solvent, providing a more realistic model of its environment. The simulations can reveal how solvent molecules interact with the solute and influence its conformational preferences and dynamics. The analysis of the simulation trajectory can provide information on radial distribution functions, hydrogen bonding (if applicable), and other structural and dynamic properties.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations are highly sensitive to the molecular geometry, making them a valuable tool for conformational analysis. By calculating the NMR parameters for different low-energy conformers and comparing the Boltzmann-averaged values with experimental spectra, the dominant conformation in solution can be determined.

Infrared (IR) vibrational frequencies and intensities can also be computed. The calculated vibrational modes can be assigned to the peaks in an experimental IR spectrum, aiding in the structural characterization of the molecule. The calculated frequency of the carbonyl stretch, for example, would be a key feature for comparison.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Equatorial Conformer of this compound (Illustrative Example)

AtomPredicted Chemical Shift (ppm)
C270.5
C389.1 (JC-F = 180 Hz)
C4205.3
C545.2
C668.9

Applications of 3s 3 Fluorooxan 4 One in Advanced Organic Synthesis

Role as a Chiral Fluorinated Building Block in Stereoselective Synthesis

The primary value of (3S)-3-fluorooxan-4-one lies in its nature as an enantiopure fluorinated building block. The presence of a stereogenic center at the C3 position, bearing a fluorine atom, provides a powerful tool for controlling the stereochemical outcome of subsequent reactions. In stereoselective synthesis, using a starting material with a predefined stereocenter is often more efficient than establishing chirality during the synthetic sequence.

The fluorine atom, due to its high electronegativity and steric demand, significantly influences the reactivity and facial selectivity of the adjacent ketone at the C4 position. This electronic effect can direct incoming nucleophiles to attack the carbonyl group from the less hindered face, leading to a high degree of diastereoselectivity in reduction and addition reactions. For instance, the reduction of the ketone to a hydroxyl group can proceed with high stereocontrol, yielding predominantly one diastereomer of the corresponding 3-fluorooxan-4-ol. This predictable stereochemical outcome is crucial for the synthesis of complex targets such as pharmaceuticals and natural products, where specific stereoisomers are required for biological activity.

Utilization in the Construction of Complex Fluorinated Heterocycles

The chemical functionalities within this compound make it an excellent precursor for the synthesis of more complex, fluorinated heterocyclic systems. The α-fluoro ketone motif is a key reactive handle for building new rings, particularly nitrogen-containing heterocycles like pyrazoles and oxazines, which are prevalent in medicinal chemistry.

A common and powerful strategy involves the condensation of the ketone with bifunctional nucleophiles. For example, reaction with hydrazine or substituted hydrazines can lead to the formation of fluorinated pyrazole-type structures fused or linked to the oxane ring. mdpi.comnih.gov This reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration sequence. The pre-existing chirality at the C3 position of the oxane ring is carried through into the final heterocyclic product, providing a direct route to enantiomerically enriched fluorinated pyrazoles.

Similarly, reactions with other nucleophiles can be envisioned. For instance, treatment with hydroxylamine could yield isoxazoles, while condensation with amidines could produce fluorinated pyrimidine derivatives. Furthermore, intramolecular cyclization strategies can be employed. If a suitable nucleophilic group is introduced elsewhere on the oxane scaffold, it can be induced to react with the ketone or a derivative thereof, forming a new fused or spirocyclic ring system containing fluorine. researchgate.net The ability to use this building block to construct such a diverse range of complex fluorinated heterocycles underscores its utility in discovery chemistry.

Table 1: Representative Heterocycle Synthesis from α-Fluoro Ketone Precursors This table presents generalized reactions of α-fluoro ketones analogous to this compound to illustrate potential synthetic pathways.

Precursor TypeReagentResulting HeterocycleReference Analogy
α-Fluoro KetoneHydrazine Hydrate4-Fluoro-pyrazole mdpi.com
α-Fluoro KetonePhenylhydrazine1-Phenyl-4-fluoro-pyrazole mdpi.com
α-Fluoro KetoneHydroxylamine4-Fluoro-isoxazoleGeneral Reaction
α-Fluoro KetoneGuanidine2-Amino-4-fluoro-pyrimidineGeneral Reaction

Precursor for Stereocontrolled Derivatization and Scaffold Functionalization

Beyond its use in building new rings, this compound is an ideal precursor for stereocontrolled derivatization, allowing for the systematic functionalization of the oxane scaffold. The ketone at C4 is the primary site for a wide range of chemical transformations, and the stereocenter at C3 exerts significant influence over the stereochemical outcome of these reactions.

Diastereoselective reduction of the ketone is a key transformation. Depending on the choice of reducing agent and reaction conditions, either the syn or anti 3-fluoro-4-hydroxy diastereomer can be selectively prepared. For example, hydride reagents can be directed by the steric and electronic properties of the fluorine atom to achieve high levels of stereocontrol.

Nucleophilic additions to the carbonyl group also proceed with predictable stereochemistry. Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the ketone to create tertiary alcohols with a new stereocenter at C4. The facial selectivity of this addition is governed by the existing chirality, leading to the preferential formation of one diastereomer. nih.gov Similarly, asymmetric Mannich reactions, where the enolate of the α-fluoro ketone reacts with an imine, can be used to synthesize fluorinated β-amino alcohol derivatives with multiple contiguous stereocenters. nih.gov

The resulting hydroxyl or amino groups can then be further functionalized. The alcohol can be converted into ethers, esters, or halides, or used to direct further reactions on the oxane ring. This step-wise, stereocontrolled functionalization allows for the precise elaboration of the this compound scaffold, enabling the synthesis of highly substituted and complex target molecules.

Integration into Scaffold-Oriented Synthesis and Chemical Research

Scaffold-oriented synthesis is a powerful strategy in chemical research and drug discovery that involves the elaboration of a central core structure (a scaffold) to generate a library of diverse, yet related, molecules. The this compound molecule is an excellent candidate for such an approach due to its inherent functionality and stereochemical information. The fluorinated oxane ring can be considered a "privileged scaffold"—a molecular framework that is often found in biologically active compounds.

Starting from this single chiral building block, diversity-oriented synthesis (DOS) can be employed to rapidly generate a collection of compounds with varied substituents and stereochemistries. strath.ac.ukcam.ac.uk By applying a range of reactions to the ketone functionality (reductions, additions, condensations) and subsequently functionalizing the resulting products, a library of analogs can be constructed. For example, a matrix of different nucleophiles and derivatizing agents can be used to create a large set of distinct final compounds.

This strategy is highly efficient for exploring the structure-activity relationships (SAR) of a particular pharmacophore. By systematically modifying the substituents around the fluorinated oxane core, researchers can probe how changes in molecular shape, polarity, and functionality affect biological activity. The fluorine atom itself serves as a valuable probe, as its unique electronic properties can modulate pKa, lipophilicity, and metabolic stability of the resulting compounds. The use of a well-defined, chiral scaffold like this compound provides a solid foundation for building high-quality chemical libraries for screening against a wide range of biological targets. nih.gov

Development of Novel Fluorinated Motifs and Methodologies

The availability of unique and enantiopure building blocks like this compound often drives the development of new synthetic methodologies and provides access to novel fluorinated motifs that were previously difficult to obtain. The presence of a fluorine atom adjacent to a carbonyl group in a chiral environment presents both challenges and opportunities for synthetic chemists, spurring innovation in reaction development.

For example, the unique electronic nature of the α-fluoro ketone can be exploited to develop novel cyclization or rearrangement reactions. The development of methods for the stereoselective construction of fluorinated quaternary carbon centers is a significant challenge in organic synthesis. nih.gov Using this compound as a starting material, nucleophilic addition followed by subsequent manipulation could provide a route to oxane derivatives with a fluorinated quaternary center at the C4 position.

Furthermore, the synthesis and study of compounds derived from this building block contribute to a deeper understanding of the conformational effects of fluorine in cyclic systems. The way in which the fluorine atom influences the puckering of the oxane ring and the orientation of substituents can have profound effects on how the molecule interacts with biological targets. researchgate.net By providing access to a range of stereochemically defined fluorinated oxanes, this building block enables detailed studies that can inform the rational design of future drugs and materials. The exploration of the reactivity of this compound can thus lead to new synthetic tools and a richer palette of fluorinated structures available to the broader scientific community. organic-chemistry.org

Derivatization and Analogues of 3s 3 Fluorooxan 4 One

Synthesis of Substituted (3S)-3-fluorooxan-4-one Derivatives

The synthesis of derivatives of this compound involves the introduction of various functional groups onto the oxanone ring. These modifications can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov A common approach is the functionalization of the α-carbon adjacent to the ketone. For instance, asymmetric Mannich reactions using fluorinated ketones as nucleophiles can lead to the formation of β-fluoroamine motifs, a valuable class of compounds in medicinal chemistry. nih.gov This type of reaction, catalyzed by complexes like Zn-Prophenol, allows for the direct and stereoselective construction of new carbon-carbon bonds, yielding derivatives with high enantiomeric and diastereomeric purity. nih.gov

Another strategy involves electrophilic substitution reactions. The use of reagents like Selectfluor® allows for the direct fluorination of cyclic ketone scaffolds. sapub.orgresearchgate.net While this is often used to introduce the initial fluorine atom, similar electrophilic reagents can be employed to add other functionalities. The reactivity in such reactions is typically governed by a combination of steric and electronic effects of the existing substituents on the ring. sapub.org The synthesis of various substituted 3,4-dihydroquinazoline derivatives, for example, demonstrates how a core structure can be systematically modified to improve metabolic stability and biological activity. nih.gov

The table below summarizes representative synthetic strategies for creating substituted derivatives of fluorinated cyclic ketones.

Reaction Type Reagents/Catalyst Resulting Moiety Key Features
Asymmetric Mannich ReactionFluorinated ketone, Aldimine, Zn-Prophenol catalystβ-fluoroamineHigh enantio- and diastereoselectivity. nih.gov
Electrophilic FluorinationCyclic β-diketone, Selectfluor®α,α-difluoro ketoneGoverned by steric and electronic effects. sapub.orgresearchgate.net
Palladium-Catalyzed Amination4-acetylenic 3-aminocoumarins, Pd catalystFused Pyrrole RingForms new heterocyclic systems. mdpi.com
Michael Addition4-hydroxycoumarin, Aryl glyoxal, 3-aminocoumarinFused PyrrolocoumarinMulti-component reaction under microwave irradiation. mdpi.com

Stereoselective Modifications at Remote Positions of the Oxanone Core

Methodologies developed for other cyclic systems can be adapted for the oxanone core. For example, 1,3-dipolar cycloaddition reactions of azomethine ylides with substituted coumarins have been used to create fused pyrrolidine rings with specific cis stereochemistry. mdpi.com Such cycloaddition strategies could be employed to build complex, stereochemically defined scaffolds onto the this compound framework. The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome of these transformations.

Strategies for Accessing Related Chiral Fluorinated Cyclic Ethers and Ketones

The development of general and efficient methods for synthesizing chiral molecules containing fluorine is a major focus of modern organic chemistry. nih.gov The introduction of fluorine can significantly alter a molecule's properties, including its pKa, metabolic stability, and binding affinity to biological targets. nih.gov

Several key strategies are employed:

Asymmetric Fluorination: Chiral catalysts can be used to introduce a fluorine atom enantioselectively. For example, chiral palladium complexes have been successfully used for the enantioselective fluorination of β-ketoesters. acs.org Another approach, chiral anion phase-transfer catalysis, uses a chiral phosphate salt to create a chiral ion pair with an electrophilic fluorine source like Selectfluor®, enabling enantioselective fluorination of olefins. acs.org

Ring-Opening Fluorination: This strategy constructs complex, linear fluorinated molecules from simpler cyclic precursors. researchgate.net For example, the fluorinative C-C bond cleavage of cyclic α-aryloxyoximes using a reagent like N,N-diethylaminosulfur trifluoride (DAST) can generate monofluoroethers. researchgate.net This approach provides access to unique fluorinated compounds that are difficult to synthesize through other means. researchgate.net

Functionalization of Fluorinated Building Blocks: This convergent approach uses simple, readily available fluorinated starting materials and modifies them to build more complex molecules. nih.gov This method is well-suited for creating libraries of related fluorinated compounds for screening purposes.

The table below outlines some modern strategies for synthesizing chiral fluorinated compounds.

Strategy Description Example Reagent/Catalyst Reference
Catalytic Asymmetric FluorinationUse of a chiral catalyst to control the stereoselective addition of a fluorine atom.Chiral Palladium Complexes, Chiral Phosphate Anions acs.org
Ring-Opening Fluorinative Beckmann FragmentationC-C bond cleavage of a cyclic precursor driven by an oxygen atom, with concomitant introduction of fluorine.N,N-diethylaminosulfur trifluoride (DAST) researchgate.net
Asymmetric Mannich ReactionStereoselective addition of a fluorinated ketone enolate to an imine.Dinuclear Zn-Prophenol catalyst nih.gov

Design and Synthesis of this compound Conjugates and Chemical Probes

To investigate the biological targets and mechanisms of action of this compound, researchers can design and synthesize conjugates and chemical probes. ljmu.ac.uk These tools are derivatives that incorporate specific functionalities for detection, visualization, or affinity-based target identification.

Design Principles:

Minimal Perturbation: The attached probe moiety should not significantly alter the parent molecule's biological activity or distribution.

Bioorthogonality: The probe's reactive group should be inert to most biological molecules but react selectively with a specific partner, often under biocompatible conditions. "Click chemistry" handles, such as terminal alkynes or azides, are commonly used for this purpose. ljmu.ac.uk

Detection Handle: The probe must contain a reporter group, such as a fluorophore for imaging, a biotin tag for affinity purification, or an isotopic label for mass spectrometry-based detection. ljmu.ac.ukresearchgate.net

Synthetic Approaches: The synthesis involves linking the this compound core to the desired probe moiety via a stable linker. The point of attachment is chosen carefully to minimize interference with the molecule's key binding interactions. For example, a linker could be attached at a position on the oxanone ring known to be tolerant of substitution. The synthesis of a fluorescent probe for catechols, for instance, involved preparing an α,α-dibromomalonamide containing an anthracene fluorophore, which then reacts with the target moiety. researchgate.net A similar strategy could be employed to conjugate this compound with a fluorescent reporter group.

Future Research Directions and Emerging Avenues for 3s 3 Fluorooxan 4 One Chemistry

Advancements in Catalytic Systems for Enhanced Stereoselectivity in Oxanone Synthesis

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, and the development of catalytic systems for producing enantiomerically pure fluorinated oxanones is a key research frontier. Future advancements are anticipated in both biocatalysis and organocatalysis to achieve higher efficiency and selectivity.

Biocatalysis: Enzymatic synthesis represents a powerful and sustainable approach for creating chiral fluorinated compounds. researchgate.netfao.orgnih.gov Enzymes operate under mild conditions and can exhibit exceptional stereoselectivity, making them ideal for synthesizing complex molecules like (3S)-3-fluorooxan-4-one. nih.govnih.gov Future research will likely focus on:

Enzyme Discovery and Engineering: Identifying and engineering enzymes such as fluorinases, cytochrome P450s, aldolases, and lipases to enhance their substrate scope and selectivity for fluorinated oxanone precursors is a promising direction. nih.govnih.gov While only a limited number of fluorinases have been identified, they represent the most direct method for forming C-F bonds and are a major target for discovery and development. nih.govnih.gov Directed evolution can be employed to tailor enzymes to catalyze specific fluorination and cyclization reactions with high enantioselectivity. nih.gov

Multi-Enzyme Systems: Designing multi-enzyme cascades that can perform several synthetic steps in a single pot could streamline the synthesis of fluorinated oxanones from simple starting materials. nih.gov This approach improves efficiency and reduces waste by minimizing intermediate purification steps.

Organocatalysis: Asymmetric organocatalysis has emerged as a crucial tool for constructing chiral centers. metu.edu.tr For fluorinated heterocycles, cinchona alkaloids and their derivatives have proven to be effective catalysts in mediating stereoselective reactions. nih.govmdpi.com Future developments in this area may include:

Novel Catalyst Design: The rational design of new bifunctional organocatalysts, such as those combining hydrogen-bonding motifs with a basic site (e.g., squaramide-based catalysts), could lead to higher enantioselectivities in the synthesis of the oxanone ring. metu.edu.tr

Tandem Reactions: Developing organocatalytic tandem reactions, such as an intramolecular oxa-Michael addition followed by an electrophilic fluorination, provides an efficient route to chiral fluorinated flavanones and could be adapted for oxanone synthesis. researchgate.net This strategy allows for the construction of complex molecular architectures in a single, highly controlled step.

Expanding the Scope of Transformations Involving this compound

Beyond its synthesis, a significant area of future research lies in exploring the reactivity of this compound and utilizing it as a versatile chiral building block. The presence of the ketone functionality and the activating effect of the adjacent fluorine atom open up numerous possibilities for synthetic transformations.

Key research avenues include:

Nucleophilic Additions and Substitutions: The carbonyl group is a prime site for nucleophilic attack. Stereoselective reduction could yield fluorinated oxanols, while reactions with organometallic reagents could introduce diverse substituents. Furthermore, the α-fluoroketone motif can be converted into other functional groups, enabling the synthesis of a wide range of derivatives. nih.gov

C-C Bond Forming Reactions: Using this compound as a substrate in classic C-C bond-forming reactions like aldol, Mannich, and Michael reactions could lead to the construction of more complex fluorinated molecules with multiple stereocenters. researchgate.net

Cycloaddition Reactions: The oxanone ring can serve as a scaffold in cycloaddition reactions, providing a pathway to novel fused and spirocyclic fluorinated heterocyclic systems. nih.gov

Conversion to Versatile Intermediates: The ketone functionality can be transformed into other reactive groups. For instance, a fluorinative C-C bond cleavage reaction, similar to those performed on other activated ketones, could potentially convert the oxanone into a chiral acyl fluoride (B91410). acs.org Acyl fluorides are valuable reagents known for their unique reactivity in forming esters and amides, especially with sterically hindered substrates. acs.org

By systematically exploring these transformations, chemists can unlock the full synthetic potential of this compound, establishing it as a key intermediate for accessing novel libraries of complex fluorinated molecules for drug discovery and other applications.

Development of Sustainable and Green Chemistry Approaches for Fluorinated Oxanone Synthesis

The increasing focus on environmental responsibility in the chemical and pharmaceutical industries necessitates the development of sustainable synthetic methods. rsc.orgjocpr.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netmdpi.com

Future research in the green synthesis of this compound and related compounds will likely concentrate on several key areas:

Biocatalysis: As mentioned previously, enzyme-catalyzed reactions are inherently green. researchgate.net They use water as a solvent, operate at ambient temperature and pressure, and are highly selective, reducing the formation of byproducts. jocpr.com

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is a critical goal. jocpr.com This shift significantly reduces the environmental impact of the synthetic process. mdpi.com

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as an important green technique. benthamdirect.com It often leads to dramatically reduced reaction times, higher yields, and fewer side reactions compared to conventional heating methods, making it an attractive option for the synthesis of fluorinated heterocycles. benthamdirect.comsruc.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. mdpi.com This involves favoring catalytic reactions over stoichiometric ones and designing cascade or one-pot reactions to minimize waste. researchgate.net

Safer Reagents: Research into replacing hazardous fluorinating agents with safer, more manageable alternatives is ongoing. eurekalert.org For example, developing processes that use stable fluoride salts like potassium fluoride instead of highly toxic gaseous reagents would be a significant advancement. eurekalert.org

By integrating these green chemistry approaches, the synthesis of fluorinated oxanones can become more economically viable and environmentally sustainable. sruc.ac.uk

Interdisciplinary Research Integrating this compound in Advanced Materials Science and Chemical Tool Development

The unique properties imparted by fluorine make fluorinated organic compounds highly valuable in interdisciplinary fields. nih.govresearchgate.net Future research will see this compound being explored as a component in advanced materials and as a scaffold for developing sophisticated chemical tools.

Advanced Materials Science: Fluorinated compounds are known for their exceptional chemical and thermal stability, hydrophobicity, and unique electronic properties. researchgate.netmdpi.com These characteristics make them suitable for a range of high-performance applications. flogen.org this compound could serve as a chiral monomer or building block for:

Fluoropolymers: Incorporation into polymers could create materials with tailored properties, such as enhanced thermal stability, chemical resistance, and specific optical activity.

Functional Materials: The compound could be integrated into materials for energy storage applications, such as electrodes in lithium-ion batteries, or used to create hydrophobic and oleophobic coatings. mdpi.com

Liquid Crystals: The defined stereochemistry and polarity of the molecule could be advantageous in the design of novel chiral liquid crystals.

Chemical Tool Development: Small-molecule chemical probes are essential for investigating biological processes and validating drug targets. nih.govpageplace.de An effective chemical probe must be potent and selective for its target protein. nih.govresearchgate.net The rigid, chiral structure of this compound makes it an attractive starting point for the development of such tools.

Scaffold for Probe Synthesis: The oxanone can be systematically modified to create libraries of compounds for screening against biological targets. Its three-dimensional structure can facilitate specific interactions within a protein's binding site.

¹⁹F NMR Probes: The fluorine atom serves as a powerful spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a highly sensitive technique with a wide chemical shift range and no background signal in biological systems. nih.gov This makes this compound and its derivatives ideal candidates for use as ¹⁹F NMR probes to study protein-ligand interactions, conformational changes, and enzymatic activity in complex biological environments.

By bridging organic synthesis with materials science and chemical biology, research into this compound can contribute to the development of next-generation materials and powerful tools for biomedical research.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3S)-3-fluorooxan-4-one with high enantiomeric purity, and what methodologies address these?

  • Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation) or fluorinating agents (e.g., Selectfluor™) to introduce fluorine at the C3 position. Precise temperature control (-20°C to 0°C) and inert atmospheres minimize racemization. Post-synthesis, chiral HPLC (e.g., Chiralpak® columns) or ¹⁹F NMR can validate enantiopurity .
  • Data Contradiction Note : Discrepancies in reported CAS numbers (e.g., 1638744-54-3 vs. 624734-19-6) may arise from stereoisomer mislabeling or batch variations. Cross-validate with spectroscopic data (IR, MS) and literature .

Q. How can researchers optimize the stability of this compound during storage?

  • Methodological Answer : Store as a crystalline solid at -20°C under argon to prevent hydrolysis or oxidative degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways (e.g., LC-MS for degradants). Use amber vials to block UV-induced reactivity .

Q. What analytical techniques are critical for characterizing this compound and distinguishing it from diastereomers?

  • Methodological Answer :

  • X-ray crystallography confirms absolute stereochemistry.
  • ²H/¹⁹F NMR detects fluorine coupling patterns and diastereomeric splitting.
  • Polarimetry monitors optical rotation ([α]D²⁵) against known standards.
  • HRMS (High-Resolution Mass Spectrometry) verifies molecular formula .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

  • Methodological Answer : Use DFT (Density Functional Theory) to calculate fluorine’s electronegativity effects on hydrogen bonding and steric interactions. Molecular docking (AutoDock Vina) simulates binding to enzyme active sites (e.g., oxidoreductases). Validate predictions with SPR (Surface Plasmon Resonance) for binding kinetics (KD, kon/koff) .

Q. What experimental designs address contradictions in fluorinated compound data, such as conflicting bioactivity reports?

  • Methodological Answer :

  • Triangulation : Cross-reference data from multiple techniques (e.g., in vitro enzyme assays vs. cellular uptake studies).
  • Dose-Response Curves : Use Hill slopes to compare potency (EC₅₀) across studies.
  • Negative Controls : Include non-fluorinated analogs (e.g., oxan-4-one) to isolate fluorine’s role.
  • Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate and reconcile conflicting datasets .

Q. How do solvent systems influence the conformational dynamics of this compound in reaction environments?

  • Methodological Answer :

  • NMR Solvent Titration : Compare ¹H/¹⁹F spectra in polar (DMSO-d₆) vs. non-polar (CDCl₃) solvents to assess ring puckering.
  • MD Simulations (GROMACS) : Model solvent interactions over 100-ns trajectories to identify dominant conformers.
  • Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe transition-state stabilization .

Q. What strategies mitigate batch-to-batch variability in fluorinated intermediates during scale-up?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., equivalents of fluorinating agent, residence time) via response surface methodology.
  • PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • QbD (Quality by Design) : Define Critical Quality Attributes (CQAs) for intermediates (e.g., enantiomeric excess ≥98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.